molecular formula C23H25N3O2S B2953544 2-ethyl-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide CAS No. 361172-57-8

2-ethyl-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide

Cat. No.: B2953544
CAS No.: 361172-57-8
M. Wt: 407.53
InChI Key: QKIYJNQVAAFUFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound is complex, as suggested by its name. It contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms. It also contains a phenoxyphenyl group, which is a phenyl group (a ring of six carbon atoms) attached to an oxygen atom, which is in turn attached to another phenyl group .

Scientific Research Applications

Antitumor and Antimicrobial Applications

Antimitotic Agents

Compounds with structural similarity to pyrazoles have been investigated for their antimitotic properties. Chiral isomers of certain ethyl carbamates show activity in biological systems, with one isomer being more potent than the other. This highlights the significance of stereochemistry in the development of potential antitumor agents (Temple & Rener, 1992).

Antimicrobial Activity

Arylazopyrazole compounds have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi. The synthesis involves condensation reactions leading to heterocyclic compounds demonstrating the potential for new antimicrobial agent development (Sarvaiya, Gulati, & Patel, 2019).

Synthetic Methodology and Chemical Reactions

Heterocyclic Compound Synthesis

Studies on the synthesis and structure determination of pyronylpyrazoles illustrate the diverse synthetic routes available for constructing complex heterocyclic systems. Such synthetic methodologies are crucial for the development of novel compounds with potential research and therapeutic applications (Brbot-Šaranović, Katušin-Ražem, & Vicković, 1992).

Phosphine-Catalyzed Annulations

The use of phosphine catalysis to achieve [4+2] annulations for the synthesis of tetrahydropyridines showcases innovative approaches in constructing functionally rich heterocycles. This methodology opens avenues for the synthesis of complex molecules that could be of interest in various fields of chemical research (Zhu, Lan, & Kwon, 2003).

Antioxidant Properties

Natural Product Derivatives

Research on the isolation and characterization of antioxidant compounds from natural sources, such as Juglans regia kernels, indicates the potential for discovering potent antioxidant molecules. These findings are essential for developing natural antioxidants for various applications (Zhang et al., 2009).

Mechanism of Action

Properties

IUPAC Name

2-ethyl-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2S/c1-3-16(4-2)23(27)24-22-20-14-29-15-21(20)25-26(22)17-10-12-19(13-11-17)28-18-8-6-5-7-9-18/h5-13,16H,3-4,14-15H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKIYJNQVAAFUFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.